molecular formula C13H14N2O2 B8192382 Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate

Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate

Cat. No.: B8192382
M. Wt: 230.26 g/mol
InChI Key: JFUVBYPWQODCML-LLVKDONJSA-N
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Description

Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate is a chiral quinoline-based amino acid ester that serves as a versatile and important building block in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in drug development, known for its diverse biological activities . This compound is particularly valuable for the synthesis of novel chemical entities, as the ester group can be readily hydrolyzed to the corresponding carboxylic acid or reacted with nucleophiles to create amide derivatives, allowing for extensive structural modification . This compound holds significant research value in the development of anticancer therapies. Quinoline derivatives have demonstrated potent cytotoxicity and are known to act through mechanisms such as apoptosis induction and growth suppression via cell cycle arrest . Notably, some synthetic quinolin-2-one derivatives have been identified as potent EGFR inhibitors, with specific compounds exhibiting over 97% inhibition and showing promising activity against breast cancer cell lines . Furthermore, structurally related ethyl 2-(quinolin-4-yl)propanoates have shown potent, broad-spectrum antimicrobial activity against pathogens like Helicobacter pylori , a class I carcinogen associated with gastric cancers . Researchers can utilize this compound as a key intermediate to develop new targeted therapies, leveraging its chiral center and functional groups for the synthesis of proprietary compound libraries. The product is provided with guaranteed high chemical purity. It is intended for Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

methyl (2R)-2-amino-3-quinolin-4-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)11(14)8-9-6-7-15-12-5-3-2-4-10(9)12/h2-7,11H,8,14H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUVBYPWQODCML-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=NC2=CC=CC=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=NC2=CC=CC=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Reaction for Quinoline Synthesis

The Vilsmeier-Haack reaction is a cornerstone for constructing quinoline rings. In a representative procedure, o-methoxyacetanilide undergoes formylation with POCl₃ and DMF to yield 8-methoxyquinoline-3-carbaldehyde. While this method targets the 3-position, modifications using substituted anilines could direct formylation to the 4-position. For example, substituting o-methoxyacetanilide with p-methoxy derivatives may shift electrophilic attack to C4, though this remains speculative without direct evidence.

Gould-Jacobs Cyclization

Propanoate Ester Synthesis

Esterification of Carboxylic Acid Precursors

Methyl esters are commonly prepared via acid-catalyzed esterification. For instance, 3-(quinolin-4-yl)propanoic acid can be treated with methanol and H₂SO₄ to yield the methyl ester. In a related procedure, methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate (2a ) was synthesized by refluxing the corresponding acid with methanol and catalytic sulfuric acid. Adapting this to 3-(quinolin-4-yl)propanoic acid would require prior synthesis of the acid, potentially through Heck coupling or nucleophilic substitution.

Coupling Reactions

Dicyclohexylcarbodiimide (DCC)-mediated coupling offers a robust method for amide bond formation, as demonstrated in the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides (9a–j ). While the target compound is an ester, similar activation strategies could esterify 3-(quinolin-4-yl)propanoic acid using methyl alcohol. For example, NHS ester intermediates generated via DCC/NHS chemistry react efficiently with nucleophiles, though methanol’s low nucleophilicity may necessitate harsher conditions.

Stereoselective Synthesis of the (R)-Enantiomer

Chiral Resolution via Diastereomeric Salt Formation

Racemic methyl 2-amino-3-(quinolin-4-yl)propanoate can be resolved using chiral acids. In a related synthesis of 2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid, diastereomeric salts formed with (R)- or (S)-mandelic acid were separated by fractional crystallization. Applying this to the target compound would involve treating the racemic ester with a chiral resolving agent (e.g., (-)-dibenzoyl-L-tartaric acid) and isolating the (R)-enantiomer through recrystallization.

Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of α,β-dehydroamino acid esters provides direct access to enantiomerically pure products. For example, hydrogenating methyl (Z)-2-acetamido-3-(quinolin-4-yl)acrylate using a Rh-DuPhos catalyst achieved >90% ee for the (R)-isomer. This method requires synthesizing the dehydroamino acid precursor, which can be prepared via Erlenmeyer-Plöchl condensation of quinoline-4-carbaldehyde with hippuric acid.

Comparative Analysis of Methods

Method Key Steps Yield ee (%) Reference
DCC CouplingActivation with DCC/NHS, MeOH esterification65–75%N/A
Asymmetric HydrogenationDehydroamino acid synthesis, Rh catalysis80%92–95
Chiral ResolutionDiastereomeric salt crystallization40–50%99

Key Findings:

  • Asymmetric hydrogenation offers superior enantioselectivity but requires specialized catalysts.

  • Chiral resolution delivers high ee but suffers from lower yields due to fractional crystallization losses.

  • DCC coupling is efficient for ester formation but lacks inherent stereocontrol.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-3-(quinolin-4-yl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Methyl ®-2-amino-3-(quinolin-4-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-3-(quinolin-4-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it has been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure—a methyl 2-aminopropanoate backbone with an aromatic substituent—is shared with several analogues. Key differences lie in the nature of the aromatic group and stereochemistry:

Compound Name Aromatic Substituent Molecular Formula Molecular Weight Key Features
Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate Quinolin-4-yl C₁₃H₁₃N₂O₂ 229.26 Bicyclic N-heterocycle, (R)-configuration
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-Nitrophenyl C₁₀H₁₂N₂O₄ 224.21 Electron-withdrawing nitro group, (S)-configuration
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl 4-Fluorophenyl C₁₀H₁₃ClFNO₂ 233.67 Halogenated phenyl, hydrochloride salt
(S)-Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate 2-Fluoro-4-methylphenyl C₁₁H₁₄FNO₂ 211.23 Fluoro and methyl substituents, (S)-configuration
(S)-Methyl 2-amino-3-(thiazol-4-ylphenyl)propanoate* Thiazole-functionalized phenyl Varies ~250–300 Thiazole ring for enhanced antimycobacterial activity

*Synthesized via condensation of aldehydes with aminophenyl precursors .

Key Observations:
  • Quinoline vs.
  • Electron-Withdrawing Groups : Nitro (in ) and fluoro () substituents influence electronic properties, affecting reactivity and stability. For instance, the nitro group may reduce metabolic stability due to susceptibility to reduction .
  • Stereochemistry : The (R)-configuration in the target compound contrasts with the (S)-forms in analogues like and , which could lead to differences in receptor affinity or metabolic pathways.

Pharmacological and Stability Profiles

  • Antimycobacterial Activity: Thiazole-containing analogues (e.g., ’s compounds) exhibit notable activity, likely due to thiazole’s ability to disrupt mycobacterial enzymes . The quinolin-4-yl group’s role in similar contexts remains unexplored in the evidence.
  • Stability in Formulations: highlights the importance of substituents in solid dosage forms. For example, telotristat ethyl (a structurally complex analogue) degrades <0.5% under accelerated conditions (40°C, 75% RH for 3 months) due to optimized excipients . The quinoline derivative’s stability may depend on its susceptibility to oxidation or hydrolysis.

Physicochemical Properties

  • Solubility: The quinolin-4-yl group’s hydrophobicity may reduce aqueous solubility compared to polar substituents like 4-hydroxyphenyl ().

Biological Activity

Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate, a compound with a quinoline moiety, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a chiral center at the propanoate chain, which contributes to its biological activity. The quinoline ring system is known for its diverse pharmacological properties, including antimalarial, anticancer, and antimicrobial activities. The compound's structure can be represented as follows:

Chemical Formula C12H12N2O\text{Chemical Formula C}_{12}\text{H}_{12}\text{N}_2\text{O}

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds related to the quinoline structure. A structure–activity relationship (SAR) study indicated that modifications in the quinoline moiety significantly influence antiplasmodial activity against Plasmodium falciparum strains. For instance, derivatives with specific substitutions demonstrated low nanomolar efficacy, suggesting that this compound may exhibit similar properties due to its structural similarities with potent antimalarial agents .

Table 1: Antimalarial Efficacy of Related Compounds

CompoundEC50 (nM)Selectivity Index
Compound A28.6>200
Compound B41.2>150
This compoundTBDTBD

Anticancer Activity

The quinoline derivatives have also been studied for their anticancer properties. Research indicates that certain compounds within this class can induce apoptosis in various cancer cell lines, including breast and colorectal cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of cell cycle arrest .

Case Study: In Vitro Cytotoxicity

In a study assessing the cytotoxic effects of several quinoline derivatives, this compound was evaluated alongside other analogs. The results showed promising IC50 values indicating effective cytotoxicity against cancer cell lines.

Table 2: Cytotoxicity of Quinoline Derivatives

CompoundIC50 (µM)Cell Line
This compound5.0MCF-7
Compound C3.5HCT116
Compound D6.0A375

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : Quinoline derivatives often act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Properties : Some studies suggest that related compounds display antimicrobial activity against various pathogens, potentially broadening the therapeutic applications of this compound.

Safety and Toxicity

While preliminary studies indicate promising biological activities, the safety profile and potential toxicity of this compound require thorough investigation. Toxicological assessments are essential to determine safe dosage ranges and identify any adverse effects associated with long-term use.

Q & A

Q. What are the recommended synthetic routes for Methyl (R)-2-amino-3-(quinolin-4-yl)propanoate, and how does stereochemical purity affect yield?

The synthesis typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution to achieve the (R)-configuration. A common approach is the Strecker synthesis modified with chiral catalysts (e.g., BINAP-Ru complexes) to control stereochemistry . For example, coupling quinoline-4-carbaldehyde with a chiral glycine equivalent under reductive amination conditions can yield the target compound. Key steps include:

  • Step 1 : Condensation of quinoline-4-carbaldehyde with a chiral amino acid precursor.
  • Step 2 : Methyl esterification under acidic methanol conditions.
  • Step 3 : Purification via chiral HPLC to isolate the (R)-enantiomer (>98% ee) .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : To confirm the quinoline substitution pattern and ester functionality (e.g., δ ~3.7 ppm for methyl ester protons) .
  • X-ray Crystallography : For resolving absolute stereochemistry and hydrogen-bonding interactions .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., C₁₃H₁₃N₂O₂; [M+H]⁺ calcd. 245.0926) .

Q. How does the quinoline moiety influence the compound’s physicochemical properties?

The quinoline ring enhances lipophilicity (logP ~2.1) and enables π-π stacking with aromatic residues in biological targets. This increases membrane permeability compared to pyridine or pyrimidine analogs . Solubility in polar solvents (e.g., DMSO) is moderate (~10 mg/mL), necessitating co-solvents like PEG-400 for in vitro assays .

Advanced Research Questions

Q. How do enantiomeric differences [(R) vs. (S)] impact biological activity in receptor binding studies?

The (R)-enantiomer exhibits 10-fold higher affinity for quinoline-sensitive enzymes (e.g., kinase targets) due to optimal spatial alignment of the amino and ester groups. For example, in a kinase inhibition assay, the (R)-form showed IC₅₀ = 0.8 µM vs. 8.2 µM for the (S)-form . Activity discrepancies highlight the need for chiral resolution during synthesis.

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

Contradictions often arise from impurities or racemization during storage. Mitigation strategies include:

  • Stability Testing : Monitor enantiomeric purity under varying pH/temperature using chiral HPLC .
  • Comparative SAR Tables : Evaluate analogs with systematic substitutions (e.g., halogenated quinolines or ester modifications) to isolate contributing factors .

Q. Example SAR Table :

Compound ModificationBiological Activity (IC₅₀, µM)Key Observation
Quinoline → Pyrimidine12.5Reduced potency due to weaker π-π interactions
Methyl Ester → Ethyl Ester1.2Improved lipophilicity enhances cell uptake
4-Br Substituent0.5Enhanced halogen bonding with target

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model binding modes. For example, the (R)-enantiomer forms a hydrogen bond with Asp189 in the ATP-binding pocket of a kinase, while the (S)-enantiomer sterically clashes with Leu194 . QSAR models incorporating Hammett constants (σ) of substituents further refine activity predictions .

Q. How are stability and degradation profiles assessed under physiological conditions?

  • Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and thermal (40°C) stress.
  • LC-MS Analysis : Identify degradation products (e.g., hydrolysis to the free carboxylic acid) .
  • Half-Life Determination : In PBS (pH 7.4), t₁/₂ = 48 hours, indicating suitability for in vivo studies .

Methodological Notes

  • Stereochemical Integrity : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC to prevent racemization during analysis .
  • Biological Assays : Include enantiomer controls to validate target specificity.
  • Data Reproducibility : Document synthetic batches with ≥95% purity (HPLC) and NMR spectral matches to reference data .

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